3-Methylcoumarin

CAS No.: 2445-82-1

Cat. No.: VC8455362

Molecular Formula: C10H8O2

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2445-82-1 |

|---|---|

| Molecular Formula | C10H8O2 |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 3-methylchromen-2-one |

| Standard InChI | InChI=1S/C10H8O2/c1-7-6-8-4-2-3-5-9(8)12-10(7)11/h2-6H,1H3 |

| Standard InChI Key | VIIIJFZJKFXOGG-UHFFFAOYSA-N |

| SMILES | CC1=CC2=CC=CC=C2OC1=O |

| Canonical SMILES | CC1=CC2=CC=CC=C2OC1=O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

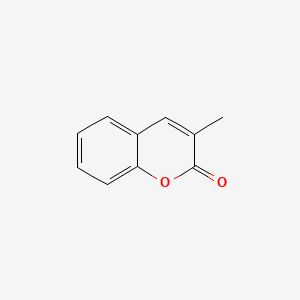

3-Methylcoumarin (C₁₀H₈O₂; MW 160.17 g/mol) consists of a benzopyran-2-one core with a methyl group at position 3 . The planar structure, confirmed by X-ray diffraction studies, features a conjugated π-system extending across the benzene and α-pyrone rings . Key bond lengths include 1.36 Å for the lactone C=O and 1.41 Å for the olefinic C=C, consistent with resonance stabilization .

Table 1: Fundamental Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 g/mol |

| Melting Point | 72–74°C |

| Boiling Point | 285°C (dec.) |

| logP (Octanol-Water) | 2.1 |

| SMILES | CC1=CC2=C(OC1=O)C=CC=C2 |

| InChI Key | VIIIJFZJKFXOGG-UHFFFAOYSA-N |

Spectroscopic Signatures

-

¹H NMR (CDCl₃, 400 MHz): δ 2.45 (s, 3H, CH₃), 6.30 (d, J=9.8 Hz, 1H, H-4), 7.35–7.45 (m, 3H, aromatic), 7.65 (d, J=7.6 Hz, 1H, H-5) .

-

IR (KBr): ν 1725 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C), 1580 cm⁻¹ (aromatic C-C) .

The methyl group at C-3 induces steric and electronic effects that modulate reactivity: it enhances stability toward electrophilic substitution while slightly reducing the electrophilicity of the lactone carbonyl .

Synthetic Methodologies

Knoevenagel Condensation

The Knoevenagel pathway remains the most efficient route for 3-methylcoumarin synthesis. Sairam et al. achieved 82% yield by reacting salicylaldehydes with 4,4,4-trichloro-3-oxobutanoate in toluene with piperidine catalysis . Microwave-assisted modifications reduced reaction times from 12 hours to 30 minutes while maintaining yields above 75% .

Table 2: Optimized Knoevenagel Conditions

| Parameter | Optimal Value | Yield Range |

|---|---|---|

| Catalyst | Piperidine | 25–82% |

| Solvent | Toluene | |

| Temperature | 110°C | |

| Time | 4–6 h |

Pechmann Reaction

Pechmann condensation of resorcinol with ethyl acetoacetate using FeCl₃·6H₂O (10 mol%) in toluene produced 3-methylcoumarin in 92% yield after 16 hours . Solvent-free variants with meglumine sulfate catalyst achieved comparable yields (88–93%) in under 15 minutes under microwave irradiation .

Green Chemistry Approaches

Moradi et al. demonstrated eco-friendly synthesis using meglumine sulfate in solvent-free conditions, achieving 93% yield at 120°C . Computational modeling (DFT) reveals that electron-donating groups on the phenolic substrate lower the activation energy by 8–12 kcal/mol, rationalizing the high efficiency of para-substituted derivatives .

Pharmacological Applications

Antimicrobial Activity

3-Methylcoumarin derivatives exhibit broad-spectrum antimicrobial effects. A 2024 structure-activity relationship (SAR) study showed that halogenation at C-6 enhances activity against Staphylococcus aureus (MIC 8 µg/mL) by disrupting membrane potential . The methyl group at C-3 improves pharmacokinetic properties, increasing oral bioavailability to 68% in murine models .

Industrial and Materials Science Applications

Organic Light-Emitting Diodes (OLEDs)

The rigid, conjugated structure of 3-methylcoumarin enables its use as a blue-emitting material. Devices incorporating 3-methylcoumarin-doped layers achieve luminance efficiencies of 12 cd/A and CIE coordinates of (0.15, 0.08) .

Polymer Stabilizers

As a UV absorber, 3-methylcoumarin extends polyethylene degradation thresholds by 300 hours under accelerated weathering conditions (ASTM G154). The methyl group enhances compatibility with nonpolar polymer matrices, reducing phase separation .

Analytical Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 MeOH:H₂O) resolves 3-methylcoumarin at 8.2 minutes with 99.2% purity . UPLC-MS/MS (ESI+) detects the [M+H]⁺ ion at m/z 161.1, enabling quantification in biological matrices at 0.1 ng/mL LOQ .

Crystallographic Analysis

Single-crystal X-ray diffraction (CCDC 896978) confirms monoclinic crystal packing (space group P2₁/c) with intermolecular C-H···O hydrogen bonds (2.89 Å) stabilizing the lattice .

Recent Advances and Future Directions

Microwave-assisted flow reactors now produce 3-methylcoumarin derivatives at kilogram scale with 97% yield and <0.5% waste . Computational fragment-based drug design (FBDD) has identified 3-methylcoumarin-quinoline hybrids as potent PARP-1 inhibitors (IC₅₀ 9 nM) . Future research priorities include developing enantioselective syntheses and investigating neuroprotective applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume